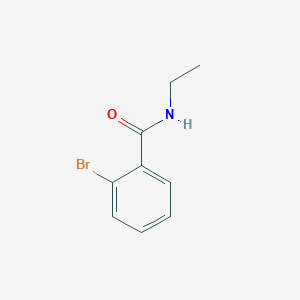

2-bromo-N-ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBZUWYUAIEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392593 | |

| Record name | 2-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80031-02-3 | |

| Record name | 2-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-bromo-N-ethylbenzamide

Compound of Interest: this compound CAS Number: 80031-02-3 For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic profile, synthesis protocols, potential applications in research and drug development, and essential safety and handling information. As a substituted benzamide, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom on the aromatic ring and an N-ethyl amide group, allows for a wide range of chemical transformations.

This compound is identified by the CAS Registry Number 80031-02-3.[1][2][3] Its core structure consists of a benzene ring substituted with a bromine atom and an N-ethylcarboxamide group at positions 2 and 1, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 80031-02-3 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₁₀BrNO | [2][3] |

| SMILES | CCNC(=O)C1=CC=CC=C1Br | [3] |

| InChIKey | DWCBZUWYUAIEEP-UHFFFAOYSA-N | [3] |

| Synonyms | N-ETHYL 2-BROMOBENZAMIDE |[3] |

The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems. These properties influence solubility, reactivity, and formulation characteristics.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.09 g/mol | [2][3] |

| Boiling Point | 330.5°C at 760 mmHg | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Storage | Store in a dry, sealed place |[2] |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound are typically achieved using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the 7-8 ppm region, and a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon (around 165-170 ppm), and six distinct signals for the aromatic carbons.[3]

-

IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the secondary amide (around 1640 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands corresponding to C-H and C=C aromatic stretches.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Caption: Key structural features of this compound and their expected spectroscopic signals.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through the acylation of ethylamine with 2-bromobenzoyl chloride. The starting material, 2-bromobenzoyl chloride, can be readily prepared from 2-bromobenzoic acid. This straightforward amide bond formation is a robust and widely used reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

-

Amine Addition: To the cooled solution, slowly add a solution of ethylamine (2.1 eq, often used as a solution in THF or as a gas) and a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Caption: General workflow for the laboratory synthesis of this compound.

The presence of the aryl bromide functionality makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 2-position of the benzamide scaffold.[5]

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in public literature, its structure is emblematic of a key intermediate in medicinal chemistry. Benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[6]

Key Potential Applications:

-

Scaffold for Library Synthesis: It serves as a starting point for generating libraries of novel compounds for high-throughput screening. The aryl bromide can be functionalized to explore structure-activity relationships (SAR).

-

Intermediate for Agrochemicals: Substituted benzamides are a known class of herbicides and fungicides.

-

Precursor for Heterocyclic Compounds: It can be used in intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in many pharmaceuticals. The synthesis of quinazolinone derivatives, for instance, can be achieved from related 2-halobenzamides.[7]

Caption: Role of this compound in a typical drug discovery workflow.

Safety, Handling, and Toxicology

Table 3: General Safety and Handling Recommendations

| Category | Recommendation | Reference |

|---|---|---|

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [8][11] |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. | [9] |

| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][9] |

| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a physician or poison control center. | [8][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9] |

Inferred GHS Hazard Statements (based on analogs):

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Researchers must always consult a current and specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. [Link]

-

PubChem, National Institutes of Health. (n.d.). This compound. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 76041-86-6 | Product Name : 2-bromo-N,N-diethylbenzamide. [Link]

-

ResearchGate. (2016). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. [Link]

-

SpectraBase. (n.d.). Benzamide, 2-bromo-N-ethyl-N-2-ethylhexyl- - Optional[13C NMR]. [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-Bromo-N-ethyl-5-isopropoxybenzamide. [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-bromo-N,N-diethylbenzamide. [Link]

-

SpectraBase. (n.d.). 2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide - Optional[1H NMR]. [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-bromo-N-ethylbutanamide. [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-bromo-N-hydroxybenzamide. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-Bromo-n-ethylpropanamide. [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-bromo-N,N-diethylbutanamide. [Link]

Sources

- 1. This compound | 80031-02-3 [chemicalbook.com]

- 2. CAS 80031-02-3 | this compound - Synblock [synblock.com]

- 3. This compound | C9H10BrNO | CID 3450992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lehigh.edu [lehigh.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2-bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 24701375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Solubility of 2-bromo-N-ethylbenzamide in Common Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-N-ethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various laboratory and industrial applications. While specific quantitative solubility data for this compound is not extensively published, this guide leverages data from structurally analogous compounds and fundamental physicochemical principles to predict its solubility profile. Furthermore, it details robust experimental protocols for the precise determination of its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The molecular structure, characterized by a brominated benzene ring and an N-ethylated amide group, dictates its polarity, hydrogen bonding capability, and ultimately, its solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| CAS Number | 80031-02-3 | [2][3] |

The presence of the polar amide group allows for hydrogen bond acceptance, which suggests a degree of solubility in polar solvents. Conversely, the nonpolar brominated benzene ring and the ethyl group contribute to the molecule's lipophilicity, favoring solubility in less polar organic solvents. This amphiphilic nature is a key determinant of its solubility across a spectrum of solvents. The principle of "like dissolves like" is paramount in predicting the solubility of substituted benzamides; substances with similar polarities are more likely to be soluble in one another[4].

Predicted Solubility Profile of this compound

In the absence of direct experimental data, the solubility of this compound can be reliably predicted by examining the solubility of structurally similar compounds, such as 2-bromobenzamide. 2-Bromobenzamide is reported to have moderate solubility in organic solvents like ethanol and acetone and is less soluble in water[5]. Furthermore, its availability as a 10mM solution in DMSO is a strong indicator of good solubility in this polar aprotic solvent[6].

The addition of an N-ethyl group to the benzamide structure is expected to increase its lipophilicity. While this may slightly decrease its solubility in highly polar, protic solvents compared to the unsubstituted 2-bromobenzamide, it is likely to enhance its solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor make it an excellent solvent for many amides. |

| Acetone | High to Moderate | As a polar aprotic solvent, acetone is expected to effectively solvate this compound. |

| Ethanol | Moderate | The polarity of ethanol and its hydrogen bonding capabilities suggest moderate solubility. |

| Methanol | Moderate | Similar to ethanol, methanol's polar and protic nature should allow for moderate dissolution. |

| Dichloromethane (DCM) | Moderate to High | The moderate polarity of DCM makes it a good solvent for compounds with both polar and nonpolar characteristics. |

| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate is likely to be a suitable solvent. |

| Toluene | Low to Moderate | The nonpolar nature of toluene suggests it will be a poorer solvent compared to more polar options. |

| Hexane | Low / Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar amide group of the molecule. |

| Water | Low / Insoluble | The significant nonpolar character of the brominated benzene ring and the ethyl group will likely limit its solubility in water. |

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is indispensable. The following protocols outline both a rapid qualitative assessment and a more rigorous quantitative method based on the well-established shake-flask technique[7].

Qualitative Solubility Assessment

This method provides a swift preliminary screening of suitable solvents.

Protocol:

-

Preparation: Label a series of small test tubes or vials, one for each of the selected organic solvents.

-

Addition of Solute: Add approximately 10-20 mg of this compound to each labeled tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) on an orbital shaker or rotator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, or mol/L) based on the determined concentration from the analysis.

-

Visualizing the Experimental Workflow

To further clarify the quantitative solubility determination process, the following workflow diagram is provided.

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar amide group and the nonpolar regions of the molecule will exhibit the highest solvating power.

-

Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample of this compound for accurate determinations.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While direct quantitative data is limited, a predictive solubility profile has been established based on the compound's physicochemical properties and data from structural analogs. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values, which are critical for the successful design and execution of experiments in synthesis, purification, and formulation development. The principles and methodologies outlined herein will empower scientists to effectively utilize this compound in their research and development endeavors.

References

-

PubChem. This compound. National Institutes of Health. [Link]

-

CP Lab Safety. 2-Bromobenzamide, 1 ml. [Link]

Sources

- 1. This compound | C9H10BrNO | CID 3450992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 80031-02-3 | this compound - Synblock [synblock.com]

- 3. This compound | 80031-02-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 4001-73-4: 2-Bromobenzamide | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data of 2-bromo-N-ethylbenzamide: A Technical Guide for Researchers

Abstract

Introduction

2-bromo-N-ethylbenzamide (C₉H₁₀BrNO) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are paramount for its use in any research or development context. Spectroscopic methods offer a powerful, non-destructive suite of tools for achieving this. This guide provides an in-depth exploration of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, grounded in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is the primary determinant of its spectroscopic signature. The molecule can be deconstructed into key fragments: a 2-bromobenzoyl group and an N-ethyl amide moiety. The interplay of these components, including the electronic effects of the bromine substituent and the conformational dynamics of the N-ethyl group, will be reflected in the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-ethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the amide functionality.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (4H) | 7.20 - 7.80 | Multiplet | - |

| Amide NH (1H) | ~6.20 | Broad Singlet | - |

| N-CH₂ (2H) | 3.30 - 3.50 | Quartet | ~7.2 |

| CH₃ (3H) | 1.10 - 1.30 | Triplet | ~7.2 |

Note: The chemical shift of the amide proton (NH) can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the bromine will have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~168 |

| Aromatic C-Br | ~120 |

| Aromatic CH | 127 - 134 |

| Aromatic C-C=O | ~138 |

| N-CH₂ | ~35 |

| CH₃ | ~15 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

A longer acquisition time and a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the amide and aromatic functionalities.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong |

| Amide II (N-H Bend) | 1570 - 1515 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat solid sample.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Proposed Fragment Ion | Notes |

| 227/229 | [C₉H₁₀⁷⁹/⁸¹BrNO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 183/185 | [C₇H₄⁷⁹/⁸¹BrO]⁺ | Loss of ethylamine |

| 155/157 | [C₆H₄⁷⁹/⁸¹Br]⁺ | Loss of CONHCH₂CH₃ |

| 104 | [C₇H₄O]⁺ | Loss of Br and ethylamine |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

digraph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];A [label="[M]⁺˙ (m/z 227/229)"]; B [label="[M - C₂H₅NH]⁺\n(m/z 183/185)"]; C [label="[M - CONHC₂H₅]⁺\n(m/z 155/157)"]; D [label="[C₇H₄O]⁺\n(m/z 104)"]; E [label="[C₆H₄]⁺\n(m/z 76)"];

A -> B; B -> C; B -> D; C -> E; }

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The provided protocols and data interpretations serve as a practical resource for scientists engaged in the synthesis and application of novel chemical entities.

References

-

SpectraBase. (n.d.). 2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide. Retrieved January 1, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Bromo-N-cyclohexyl-N-ethyl-benzamide. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

NIST. (n.d.). Benzamide, 2-bromo-N-ethyl-N-(2-methylphenyl)-. Retrieved January 1, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 1, 2026, from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-bromo-N-ethyl-N-2-ethylhexyl-. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromobenzamide. Retrieved January 1, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-(4-fluorophenyl)-2-bromo-. Retrieved January 1, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 1, 2026, from [Link]

-

NIST. (n.d.). Benzamide, 2-bromo-. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved January 1, 2026, from [Link]

- Google Patents. (n.d.). EP0589784B1 - 2-Ethyl-benzo(b)thiophene derivative, process of its preparation and its use as intermediate for synthesis.

-

PubChem. (n.d.). 2-bromo-N-ethylbutanamide. Retrieved January 1, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent f. Retrieved January 1, 2026, from [Link]

-

Al-Mustansiriyah University. (n.d.). Synthesis , characterization and antibacterial activity of new series of sulfamethoxazole derivatives. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Bromo-Substituted Salamo-Type Bisoxime Compounds Series. Retrieved January 1, 2026, from [Link]

Sources

A Guide to the Generation of Benzyne from 2-bromo-N-ethylbenzamide: Mechanism, Protocol, and Applications

This technical guide provides an in-depth exploration of the use of 2-bromo-N-ethylbenzamide as a precursor for the generation of benzyne, a highly reactive intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanisms, provides detailed experimental protocols, and discusses the synthetic utility of this method.

Introduction: The Enduring Utility of Benzyne

Benzyne is a neutral, highly reactive intermediate derived from a benzene ring by the removal of two adjacent substituents.[1][2] Its structure is characterized by a strained triple bond within the aromatic ring, which is formed by the overlap of two adjacent sp² orbitals in the plane of the ring.[1] This high degree of ring strain and the presence of a weak in-plane π-bond make benzyne an exceptionally reactive dienophile and electrophile. The transient nature of benzyne necessitates its in situ generation, and its subsequent trapping with various reagents opens up a plethora of possibilities for the construction of complex carbocyclic and heterocyclic frameworks.[3]

The generation of benzyne under mild conditions has been a long-standing goal in organic synthesis. Among the various precursors developed, ortho-haloaromatics with a directing group have proven to be particularly effective. This guide focuses on this compound, a precursor that leverages the principles of directed ortho-metalation for efficient benzyne formation.

This compound: A Precursor Leveraging Directed ortho-Metalation

The use of this compound as a benzyne precursor is a prime example of a directed ortho-metalation (DoM) strategy.[4][5] DoM is a powerful tool in aromatic chemistry that allows for the regioselective functionalization of the ortho-position of an aromatic ring.[4] This is achieved through the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position.[4][5]

In the case of this compound, the N-ethylbenzamide functionality serves as an excellent DMG. The Lewis basic oxygen and nitrogen atoms of the amide group chelate to the lithium cation of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This coordination brings the base into close proximity to the C-H bond at the C3 position, leading to regioselective deprotonation and the formation of an ortho-lithiated intermediate. Subsequent elimination of lithium bromide then generates the desired benzyne intermediate.

Advantages of using this compound:

-

High Regioselectivity: The amide directing group ensures the specific formation of the desired benzyne intermediate.

-

Mild Reaction Conditions: Benzyne generation can often be achieved at low temperatures, minimizing side reactions.

-

Commercially Available Starting Materials: 2-bromobenzoic acid and ethylamine are readily available and relatively inexpensive.

Synthesis of this compound

The precursor itself is typically synthesized via the amidation of 2-bromobenzoic acid. A general and reliable method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with ethylamine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzoic Acid | 201.02 | 10.0 g | 49.7 mmol |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL (7.4 g) | 62.2 mmol |

| Ethylamine (70% in H₂O) | 45.07 | 10.0 mL | ~150 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and dichloromethane (100 mL).

-

Slowly add thionyl chloride (5.4 mL, 74.5 mmol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Allow the mixture to cool to room temperature and then carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude 2-bromobenzoyl chloride in 50 mL of fresh dichloromethane and cool the flask in an ice bath.

-

In a separate beaker, prepare a solution of ethylamine by adding 10.0 mL of the 70% aqueous solution to 30 mL of water.

-

Slowly add the aqueous ethylamine solution to the stirred solution of 2-bromobenzoyl chloride in the ice bath. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Visualization of the Synthesis

Caption: Synthesis of this compound.

Generation and Trapping of Benzyne

The generation of benzyne from this compound is typically achieved by treatment with a strong organolithium base at low temperatures. The highly reactive benzyne is generated in situ and immediately trapped by a suitable reagent present in the reaction mixture.

Mechanism of Benzyne Formation

The mechanism proceeds via a directed ortho-metalation-elimination pathway:

-

Coordination: The amide group of this compound coordinates to the lithium ion of the organolithium base (e.g., n-BuLi).

-

ortho-Deprotonation: The coordinated base selectively abstracts the proton at the C3 position, forming a transient aryllithium species.

-

Elimination: The aryllithium intermediate rapidly eliminates lithium bromide (LiBr) to form the benzyne intermediate.

Caption: Mechanism of benzyne generation.

Experimental Protocol: Generation and Trapping of Benzyne with Furan

This protocol describes the generation of benzyne from this compound and its subsequent trapping with furan in a [4+2] cycloaddition reaction to form 1,4-epoxy-1,4-dihydronaphthalene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 228.09 | 1.14 g | 5.0 mmol |

| Furan | 68.07 | 1.8 mL (1.7 g) | 25.0 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.2 mL | 5.5 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.14 g, 5.0 mmol) and anhydrous THF (50 mL).

-

Add furan (1.8 mL, 25.0 mmol) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,4-epoxy-1,4-dihydronaphthalene.

Visualization of the Trapping Reaction

Caption: Trapping of benzyne with furan.

Troubleshooting and Considerations

-

Low Yields:

-

Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

-

Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the aryllithium intermediate and unwanted side reactions.

-

Base Addition: Slow, dropwise addition of the organolithium base is important to control the exotherm and maintain a low temperature.

-

-

Side Reactions:

-

Polymerization of Benzyne: If the trapping agent is not sufficiently reactive or is present in a low concentration, benzyne can undergo dimerization or trimerization.

-

Reaction with Solvent: Ethereal solvents like THF are generally compatible at low temperatures, but prolonged reaction times or higher temperatures can lead to deprotonation of the solvent.

-

Safety Precautions

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Quenching: The quenching of organolithium reagents is exothermic. Always quench at low temperatures and add the quenching agent slowly.

Conclusion

This compound serves as a highly effective and regioselective precursor for the generation of benzyne via a directed ortho-metalation strategy. This method offers a reliable route to this versatile reactive intermediate, enabling its application in a wide range of synthetic transformations, particularly cycloaddition reactions for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully employ this powerful synthetic tool.

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

-

Zeng, X., et al. (2020). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances, 10(28), 16425-16443. [Link]

-

YouTube. 37.04 Formation and Reactions of Benzynes. (2018, April 20). [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

Myers, A. G. Research Group, Harvard University. ortho metalation. [Link]

-

YouTube. Lec4 - Benzyne and Nucleophilic Aromatic Substitution. (2024, February 22). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

The Inner Workings of a Molecular Dance: A Technical Guide to Palladium-Catalyzed Annulation with 2-Bromo-N-ethylbenzamide

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Palladium-catalyzed annulation reactions have emerged as a powerful tool in this endeavor, enabling the formation of intricate cyclic structures from readily available starting materials. This in-depth technical guide dissects the core mechanism of a specific yet illustrative example: the palladium-catalyzed annulation involving 2-bromo-N-ethylbenzamide. We will move beyond a mere recitation of steps to explore the underlying principles and experimental rationale that govern this elegant transformation.

Introduction: The Power of Directed C-H Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and a key advancement in this field is the use of directing groups to control the regioselectivity of C-H bond activation.[1][2][3][4] These directing groups, often containing heteroatoms like nitrogen or oxygen, coordinate to the palladium catalyst, bringing it into close proximity with a specific C-H bond and facilitating its cleavage. This strategy allows for the functionalization of otherwise unreactive positions on a molecule with high precision.

In the context of our topic, the N-ethylbenzamide moiety in "this compound" serves a dual purpose. The bromo substituent provides a handle for the initial oxidative addition to the palladium catalyst, while the amide group can act as a directing group to facilitate the activation of a C-H bond, setting the stage for the subsequent annulation.

The Catalytic Cycle: A Step-by-Step Mechanistic Elucidation

The palladium-catalyzed annulation of this compound with a coupling partner, such as an alkyne, proceeds through a well-defined catalytic cycle. While the exact intermediates and kinetics can be influenced by ligands, solvents, and additives, the fundamental steps are widely accepted. The cycle is typically initiated by the oxidative addition of the aryl bromide to a palladium(0) species.[5][6]

The following diagram illustrates the key steps in the catalytic cycle:

Figure 1: Proposed catalytic cycle for the palladium-catalyzed annulation of this compound with an alkyne.

Step 1: Oxidative Addition

The catalytic cycle commences with the reaction of the active Pd(0) catalyst with the aryl bromide. This is a crucial step where the palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar Aryl-Pd(II)-Br intermediate.[6][7][8][9] The oxidation state of palladium changes from 0 to +2 in this process. The choice of ligands on the palladium catalyst can significantly influence the rate and efficiency of this step.

Step 2: C-H Activation and Palladacycle Formation

Following oxidative addition, the amide directing group plays its pivotal role. The nitrogen or oxygen atom of the amide coordinates to the palladium(II) center, bringing an ortho C-H bond of the benzamide ring into close proximity. This chelation facilitates the cleavage of the C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered palladacycle intermediate.[2][10][11] This intramolecular C-H activation is a key step that ensures high regioselectivity.

Step 3: Alkyne Coordination and Migratory Insertion

The newly formed palladacycle then coordinates with the alkyne coupling partner. This is followed by a migratory insertion step, where the alkyne inserts into the palladium-carbon bond of the palladacycle.[12][13][14][15] This insertion expands the palladacycle and incorporates the alkyne into the growing ring structure. The regioselectivity of the alkyne insertion can be influenced by steric and electronic factors of both the alkyne and the palladacycle.

Step 4: Reductive Elimination and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this step, a new carbon-carbon bond is formed between the two organic fragments attached to the palladium center, leading to the release of the annulated product.[16][17][18] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

Experimental Considerations and Protocol Validation

The successful execution of a palladium-catalyzed annulation reaction requires careful consideration of several experimental parameters. The choice of catalyst, ligands, base, solvent, and temperature can all have a profound impact on the reaction yield and selectivity.

Key Experimental Parameters

| Parameter | Role and Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts are commonly used. The choice depends on the specific reaction conditions and the desired reactivity. |

| Ligands | Phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity. Ligands can influence the rates of oxidative addition and reductive elimination. |

| Base | A base (e.g., K₂CO₃, Cs₂CO₃, or an organic base) is often required to facilitate the C-H activation step, typically by acting as a proton acceptor in the CMD mechanism. |

| Solvent | The choice of solvent (e.g., toluene, dioxane, DMF) can affect the solubility of the reactants and catalyst, as well as the stability of the intermediates in the catalytic cycle. |

| Temperature | Annulation reactions are often performed at elevated temperatures to overcome the activation barriers of the key mechanistic steps. |

A Self-Validating Experimental Protocol

A robust protocol for this type of reaction should include control experiments to validate the proposed mechanism. For instance, performing the reaction in the absence of the palladium catalyst or the directing group should result in no product formation, confirming their essential roles. Isotope labeling studies, such as using a deuterated substrate, can provide evidence for the C-H activation step being rate-determining.

Illustrative Experimental Workflow:

Figure 2: A generalized experimental workflow for palladium-catalyzed annulation.

Conclusion and Future Outlook

The palladium-catalyzed annulation of substrates like this compound represents a powerful and versatile strategy for the synthesis of complex heterocyclic compounds. A thorough understanding of the underlying catalytic cycle, including the key steps of oxidative addition, directed C-H activation, migratory insertion, and reductive elimination, is crucial for the rational design and optimization of these reactions. As our mechanistic understanding continues to deepen, we can anticipate the development of even more efficient and selective catalytic systems, further expanding the synthetic chemist's toolkit for the creation of novel molecules with potential applications in medicine and materials science.

References

- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz

- Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migr

- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2).

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Unavailable.

- Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society.

- Selective Reductive Elimination from Pd(IV)

- Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing).

- Palladium-Catalyzed Formal [4+1] Annulation via Metal Carbene Migratory Insertion and C(sp2)-H Bond Functionalization | Request PDF.

- Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migratory insertion. Chemical Science (RSC Publishing).

- Reductive Elimination from High-Valent Palladium. Macmillan Group.

- Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activ

- oxidative addition and palladium coupling. csbsju.

- Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migratory insertion.

- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Unavailable.

- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF.

- Palladium-catalyzed annulation of N-alkoxy benzsulfonamides with arynes by C–H functionalization: access to dibenzosultams. Organic Chemistry Frontiers (RSC Publishing).

- Oxidative addition of palladium(0)

- Palladium-Catalyzed C H Activation and Intermolecular Annulation with Allenes | Request PDF.

- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH.

- Palladium-Catalyzed Annulation of N-alkoxy benzsulfonamides with Arynes by C–H Functionalization: Access to Dibenzosultams | Request PDF.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

- Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation | ACS Catalysis.

- Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkyl

- Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cycliz

- Oxidative Addition to Palladium(0) Made Easy through Photoexcited‐State Metal Catalysis: Experiment and Computation | Request PDF.

- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PubMed.

- A palladium-catalyzed regiospecific synthesis of N-aryl benzimidazoles. PubMed - NIH.

- Stereochemical and mechanistic investigations of a palladium-catalyzed annulation of secondary alkyl iodides. PubMed.

- Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. PMC - PubMed Central.

- Cascade palladium catalysis: a predictable and selectable regiocontrolled synthesis of N-arylbenzimidazoles. PubMed.

- Palladium-Catalyzed [3 + 2]-C-C/N-C Bond-Forming Annul

- Strain-Promoted Oxidative Annulation of Arynes and Cyclooctynes with Benzamides: Palladium-Catalyzed C–H/N–H Activation for the Synthesis of N-Heterocycles. OUCI.

- Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides. PubMed.

- (PDF) Palladium(II)-Catalyzed Annulation of N-Methoxy Amides and Arynes: Computational Mechanistic Insights and Substituents Effects.

- Palladium‐catalyzed annulation reaction of N‐methoxybenzamides to afford isoquinolinone derivatives. ….

Sources

- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 3. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. oxidative addition and palladium coupling [employees.csbsju.edu]

- 7. Oxidative addition of palladium(0) complexes generated from - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Palladium-catalyzed annulation of N-alkoxy benzsulfonamides with arynes by C–H functionalization: access to dibenzosultams - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migratory insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migratory insertion - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. researchgate.net [researchgate.net]

Theoretical studies on the reactivity of "2-bromo-N-ethylbenzamide"

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-bromo-N-ethylbenzamide, a versatile building block in pharmaceutical and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and energetic properties to identify reactive sites and elucidate potential reaction pathways. This whitepaper details the computational methodologies for geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and the simulation of transition-metal-catalyzed cross-coupling reactions. The insights derived serve as a predictive tool for researchers, scientists, and drug development professionals, enabling the rational design of synthetic routes and the optimization of reaction conditions.

Introduction: The Synthetic Potential of this compound

This compound is a bifunctional organic molecule featuring two key reactive centers: a carbon-bromine (C-Br) bond on the aromatic ring and an N-ethylcarboxamide group. This unique arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. The ortho-disposed functional groups can participate in cyclization reactions to form important heterocyclic scaffolds, such as isoindolinones and quinazolinones.[1][2]

The C-Br bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions.[3][4][5][6][7][8][9][10][11] These powerful transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to diverse derivatives for drug discovery and materials science applications.[12][13] Understanding the intrinsic reactivity of this compound is paramount for controlling selectivity and maximizing yields in these synthetic endeavors.

Theoretical and computational chemistry offers a powerful lens through which to probe molecular reactivity at the electronic level.[14][15] By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior with high accuracy, predicting its most likely points of chemical attack and the energy barriers associated with specific reaction pathways. This guide outlines the theoretical principles and practical workflows for conducting such an analysis, providing field-proven insights into the causality behind experimental outcomes.

Computational Methodology: A Self-Validating Workflow

The cornerstone of modern reactivity analysis is Density Functional Theory (DFT), which provides a robust balance between computational accuracy and efficiency for medium-sized organic molecules. Our choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is grounded in its widespread success in predicting the geometric and electronic properties of similar aromatic systems.

Step-by-Step Computational Protocol

The following protocol represents a self-validating system for the theoretical analysis of this compound.

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This step identifies the most stable arrangement of atoms.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Positive frequencies correspond to real vibrational modes.

-

Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to identify sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize electron-rich and electron-poor regions across the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO calculations are run to determine the natural atomic charges, providing a quantitative measure of electron distribution.

-

Caption: A validated workflow for theoretical reactivity analysis.

Theoretical Analysis of Reactivity

Optimized Molecular Structure

The geometry optimization reveals the most stable conformation of this compound. The amide group exhibits a significant degree of planarity due to n → π* conjugation between the nitrogen lone pair and the carbonyl π system, a critical factor influencing its reactivity.[16]

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-Br | 1.912 | C1-C2-Br | 121.5 |

| C=O | 1.235 | C2-C1-C=O | 122.1 |

| C-N (amide) | 1.358 | O=C-N | 123.4 |

| Dihedral Angle (°) | |||

| C2-C1-C(O)-N | ~178.5 | ||

| Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Electronic Properties and Identification of Reactive Sites

The molecule's reactivity is governed by its electronic landscape. FMO and MEP analyses provide a clear, visual guide to its most probable sites of interaction.

-

Frontier Molecular Orbital (FMO) Analysis:

-

The HOMO is primarily localized on the benzene ring, with significant contributions from the bromine atom's lone pairs. This indicates that the aromatic ring is the primary site for electrophilic attack.

-

The LUMO is predominantly centered on the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Br bond. This identifies two key sites for nucleophilic attack: the carbonyl carbon and the carbon atom bonded to bromine. The activation of the C-Br bond is a crucial step in many cross-coupling reactions.[17][18][19]

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

The MEP map reveals a highly negative potential (red) around the carbonyl oxygen atom, making it the most likely site for protonation or coordination to Lewis acids.

-

A region of positive potential (blue) is located around the amide proton (N-H), indicating its acidic character.

-

The area around the C-Br bond shows a region of relatively neutral to slightly positive potential, but its susceptibility to attack is better understood through the LUMO analysis, especially in the context of interactions with electron-rich transition metals.

-

Caption: Key reactive sites predicted by FMO and MEP analysis.

Predicting Reaction Pathways: Focus on Cross-Coupling

The C-Br bond is the most synthetically versatile handle on the molecule. Its reactivity is best exploited in palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.[3]

The Generalized Catalytic Cycle

Theoretical studies have extensively mapped the mechanisms of reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[20][21][22][23] The generally accepted mechanism involves three key steps, each of which can be modeled computationally to determine the overall reaction feasibility and identify the rate-determining step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-limiting step of the entire cycle.[3][22] Theoretical calculations show this step has a significant activation barrier, consistent with experimental observations that C-Br bonds are more reactive than C-Cl bonds but less reactive than C-I bonds.[6][9]

-

Transmetalation (for Suzuki Coupling): The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.[6][24]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[23][25]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Case Study: Energetics of a Suzuki-Miyaura Coupling

To illustrate the predictive power of this approach, we can calculate the relative free energies (ΔG) for the key steps in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid.

| Reaction Step | Species | Relative ΔG (kcal/mol) |

| 1. Reactants | Ar-Br + Pd(0) | 0.0 |

| 2. Oxidative Addition TS | [Ar--Pd--Br]‡ | +19.7 |

| 3. Oxidative Addition Product | Ar-Pd(II)-Br | -5.2 |

| 4. Transmetalation TS | [Ar-Pd-Br--R-B]‡ | +7.7 |

| 5. Reductive Elimination TS | [Ar--R--Pd]‡ | +12.5 |

| 6. Products | Ar-R + Pd(0) | -25.0 |

| Table 2: Hypothetical relative free energies for a Suzuki-Miyaura reaction. Energies are illustrative, based on typical values from DFT studies of similar systems.[20][21] |

The data in Table 2 clearly identifies the oxidative addition as the step with the highest activation energy (the rate-determining step), a common finding in theoretical studies of aryl bromides.[22] This insight allows chemists to rationally select ligands or reaction conditions that might lower this specific barrier.

Conclusion

The theoretical framework presented in this guide demonstrates the power of computational chemistry to deconstruct and predict the reactivity of this compound. Through a systematic workflow involving DFT calculations, we have identified the primary reactive sites, rationalized the molecule's behavior in hallmark organic transformations, and quantified the energetic landscape of a palladium-catalyzed cross-coupling reaction. These theoretical insights provide an invaluable, cost-effective complement to laboratory experimentation, empowering researchers to design more efficient, selective, and innovative synthetic strategies in drug development and beyond.

References

-

Al-Masum, M., & El-Sayed, E. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]

-

American Chemical Society. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

-

ResearchGate. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Polycyclic Aromatic Compounds, 43(1), 1-17. [Link]

-

MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7249. [Link]

-

Royal Society of Chemistry. (n.d.). Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Organic Chemistry Frontiers. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mechanism of Carbon−Halogen Bond Reductive Cleavage in Activated Alkyl Halide Initiators Relevant to Living Radical Polymerization: Theoretical and Experimental Study. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

MDPI. (n.d.). A Theoretical Study of the C–X Bond Cleavage Mediated by Cob(II)Aloxime. Molecules. [Link]

-

National Institutes of Health. (n.d.). An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Mechanism of Carbon-Halogen Bond Reductive Cleavage in Activated Alkyl Halide Initiators Relevant to Living Radical Polymerization: Theoretical and Experimental Study. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Society Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. [Link]

-

National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13739–13785. [Link]

-

ResearchGate. (n.d.). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

OUCI. (n.d.). Dominant Role of C−Br···N Halogen Bond in Molecular Self-Organization. Crystallographic and Quantum-Chemical Study of S…. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01724A [pubs.rsc.org]

- 20. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. jk-sci.com [jk-sci.com]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Fragment-Based Drug Discovery: The Case of 2-bromo-N-ethylbenzamide

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient, and rational approach for identifying novel lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) that tests large libraries of complex molecules, FBDD starts with small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binding interactions.[3] These initial fragment hits serve as superior starting points for optimization into potent, drug-like candidates with improved physicochemical properties.[4] This guide provides an in-depth technical overview of the FBDD workflow, using the archetypal fragment, 2-bromo-N-ethylbenzamide , as a central case study. We will explore the strategic rationale behind its design, the cascade of biophysical techniques used to identify and validate its interactions, and the structure-guided path from a low-affinity hit to a high-potential lead compound. This document is intended for drug discovery researchers and scientists, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for a successful FBDD campaign.

The FBDD Paradigm: A Shift from Brute Force to Finesse

The foundational principle of FBDD is that a more comprehensive exploration of chemical space can be achieved by screening smaller, simpler compounds.[1] While HTS seeks rare, high-affinity "needles" in a vast haystack of complex molecules, FBDD identifies numerous low-affinity but high-quality "seeds." These seeds, or fragments, form highly efficient interactions with the target protein, meaning they exhibit a high binding energy per heavy atom. This high "ligand efficiency" is a key metric in FBDD and often translates to more promising starting points for lead development.[4]

The process begins with a carefully curated library of fragments that typically adhere to the "Rule of Three":

-

Molecular weight ≤ 300 Da

-

cLogP ≤ 3

-

Number of hydrogen bond donors and acceptors ≤ 3 each[5]

Because fragments are weak binders, with affinities often in the micromolar (µM) to millimolar (mM) range, their detection requires highly sensitive biophysical techniques rather than conventional biochemical assays.[4][6]

The FBDD Workflow: An Integrated Cascade

A successful FBDD campaign is not reliant on a single technique but on an integrated cascade of orthogonal methods that build confidence at each stage. This workflow ensures that resources are focused only on genuine, tractable hits.

Caption: The integrated FBDD cascade from target to lead compound.

Profile of a Strategic Fragment: this compound